molecular formula C10H14IN B1215356 1-(4-Iodophenyl)-2-methylpropan-2-amine CAS No. 96684-29-6

1-(4-Iodophenyl)-2-methylpropan-2-amine

Cat. No.: B1215356
CAS No.: 96684-29-6
M. Wt: 275.13 g/mol
InChI Key: OFSPKQNLMJRFGF-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a para-iodophenyl ring attached to a 2-methylpropan-2-amine backbone. The iodine substituent at the para position significantly influences its electronic and steric properties, distinguishing it from other halogenated or alkylated analogs.

Properties

CAS No.

96684-29-6

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H14IN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3

InChI Key

OFSPKQNLMJRFGF-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)I)N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)I)N

Other CAS No.

96684-29-6

Synonyms

4-iodo-alpha,alpha-dimethylphenethylamine
4-iodophentermine
4-iodophentermine, 123I-labeled
4-iodophentermine, 125I-labeled
4-iodophentermine, 131I-labeled
p-iodophentermine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Iodophenyl)-2-methylpropan-2-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities Reference
This compound 4-Iodo C10H14IN 275.13 (estimated) Hypothesized enhanced receptor binding due to iodine’s size and lipophilicity; potential anticancer activity inferred from analogs . N/A
1-(4-Chlorophenyl)-2-methylpropan-2-amine 4-Chloro C10H14ClN 183.7 Anorectic agent (proprietary name: Teramine); acts as a central nervous system stimulant .
1-(4-Ethylphenyl)-2-methylpropan-1-amine 4-Ethyl C12H19N 177.29 Liquid at room temperature; no direct pharmacological data reported .
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-Fluoro, 4-Methyl C11H16FN 181.25 Fluorine’s electronegativity may alter electronic properties; no activity data available .
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-Methoxy C11H17NO 179.26 Methoxy group increases electron density; used in synthetic intermediates (CAS 56490-94-9) .
1-(2-Methoxyphenyl)propan-2-amine 2-Methoxy C10H15NO 165.23 Ortho-substitution may reduce steric hindrance; known as 2-methoxyamphetamine .
AM251 (CB1 inverse agonist) 4-Iodo in pyrazole C22H21ClIN4O 529.7 Potent CB1 receptor inverse agonist (IC50 ≈ 1 µM); demonstrates iodine’s role in receptor binding .

Key Observations:

Chlorine (4-Chloro): Smaller and less lipophilic than iodine; associated with anorectic activity . Methoxy (4-/2-Methoxy): Electron-donating groups alter electronic properties, affecting metabolic pathways and receptor interactions .

Biological Activity :

  • Iodinated analogs (e.g., pyrimidine derivatives) show promising anticancer activity, suggesting the 4-iodophenyl moiety may contribute to cytotoxicity .
  • Chlorinated analogs like chlorphentermine are clinically used, highlighting the importance of halogen choice in therapeutic applications .

Structural Flexibility :

  • Branching at the amine (e.g., 2-methylpropan-2-amine vs. propan-1-amine) influences steric hindrance and metabolic stability. For example, 1-(4-ethylphenyl)-2-methylpropan-1-amine is liquid at room temperature, whereas solid-state properties vary with substituents .

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